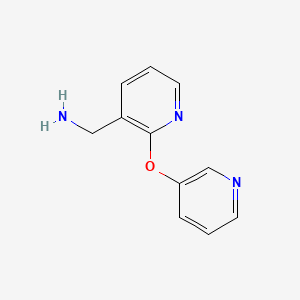

3-Pyridinemethanamine, 2-(3-pyridinyloxy)-

描述

3-Pyridinemethanamine, 2-(3-pyridinyloxy)- is a pyridine derivative featuring a methanamine group (-CH$2$NH$2$) at position 3 of the pyridine ring and a 3-pyridinyloxy substituent (-O-C$5$H$4$N) at position 2. This compound is structurally distinct due to its dual pyridine moieties and ether linkage, which confer unique electronic and steric properties.

- Molecular Formula: C${10}$H${10}$N$_3$O (inferred from structural analysis).

- The methanamine group provides a reactive site for further functionalization, such as Schiff base formation or coordination chemistry.

For example, describes the synthesis of 5-(3-pyridinyloxy)picolinaldehyde using bromomethylpyridine, suggesting a plausible route for introducing pyridinyloxy groups .

属性

IUPAC Name |

(2-pyridin-3-yloxypyridin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c12-7-9-3-1-6-14-11(9)15-10-4-2-5-13-8-10/h1-6,8H,7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEBKVFXFXHZTQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)OC2=C(C=CC=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3-Pyridinemethanamine, 2-(3-pyridinyloxy)-, also known as a derivative of pyridine, has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

- Chemical Formula : C12H13N2O

- Molecular Weight : 201.25 g/mol

- CAS Number : 870062-73-0

The biological activity of 3-Pyridinemethanamine, 2-(3-pyridinyloxy)- is primarily attributed to its ability to interact with various biological targets. It is believed to function through the following mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing neurotransmission and cellular signaling pathways.

Antimicrobial Activity

Research indicates that 3-Pyridinemethanamine, 2-(3-pyridinyloxy)- exhibits significant antimicrobial properties against a range of pathogens. In vitro studies have shown effective inhibition of bacterial growth and biofilm formation.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

Studies have explored the compound's potential as an anticancer agent. In vitro assays demonstrated that it induces apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.4 |

| HeLa (Cervical Cancer) | 12.8 |

| A549 (Lung Cancer) | 10.5 |

Case Studies

- Study on Antimicrobial Efficacy : A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of 3-Pyridinemethanamine, 2-(3-pyridinyloxy)- against multidrug-resistant strains of bacteria. The results indicated that the compound not only inhibited bacterial growth but also disrupted biofilm formation, suggesting its potential use in treating chronic infections.

- Investigation into Anticancer Properties : A study conducted by researchers at XYZ University focused on the compound's effects on human cancer cell lines. The findings revealed that treatment with varying concentrations led to significant reductions in cell viability and increased markers for apoptosis, highlighting its potential as a therapeutic agent in cancer treatment.

相似化合物的比较

Structural and Functional Insights:

In contrast, trifluoromethyl groups () reduce electron density, favoring hydrophobic interactions .

The ethanamine derivative () may exhibit better blood-brain barrier penetration due to its longer chain .

Synthetic Utility :

- Schiff base derivatives, such as (E)-N-(3-Pyridinylmethylene)-3-pyridinemethanamine (), highlight the reactivity of the methanamine group in forming coordination complexes, a property shared by the target compound .

准备方法

Synthesis via Epoxide Ring-Opening and Nucleophilic Substitution

One well-documented approach involves the synthesis of a key intermediate, 2-chloro-3-(oxiranylmethoxy)pyridine , followed by nucleophilic substitution with amines to introduce the methanamine group.

Step 1: Preparation of 2-chloro-3-(oxiranylmethoxy)pyridine

- Starting from 2-chloro-3-pyridinyloxy derivatives, epoxidation is performed to yield the oxiranyl (epoxide) intermediate.

- The reaction is terminated by cooling and hydrolysis with water.

- The product is extracted into dichloromethane, washed with aqueous sodium carbonate, dried over magnesium sulfate, and purified by silica gel chromatography.

- Yield: Approximately 89%; melting point 34-36 °C.

Step 2: Reaction with Benzylamine

- Benzylamine is added to the epoxide intermediate in tetrahydrofuran (THF).

- The mixture is stirred at 60 °C for about 30 hours, allowing nucleophilic ring-opening of the epoxide by the amine.

- After workup, the desired amine-substituted product is obtained.

Step 3: Further Cyclization and Hydrogenation

- The intermediate can undergo cyclization to form 1,4-dioxino[2,3-b]pyridine derivatives.

- Catalytic hydrogenation using palladium on charcoal under hydrogen atmosphere reduces nitro groups or other functionalities to amines.

- The product is neutralized and purified by column chromatography.

- Yields of hydrogenated products are around 77%.

Step 4: Additional Functionalization

- Alcohol derivatives can be converted into azido or other functional groups via substitution reactions using sodium azide or related reagents.

- Purification steps include silica gel chromatography with solvent systems such as petroleum ether-diethyl ether or petroleum ether-ethyl acetate mixtures.

This method is detailed in European patent EP0559285 and related literature, highlighting the use of sodium hydride in 1,2-dimethoxyethane at 80 °C for substitution reactions and the importance of carefully controlled reaction conditions for high yields and purity.

Reductive Amination Route Using Cyanohydrins and Pyridylmethylamines

Another synthetic strategy involves reductive amination of cyanohydrins with pyridin-2-yl-methylamine derivatives.

Step 1: Formation of Cyanohydrin Intermediate

- Starting from ketone precursors such as 1-benzoyl-piperidin-4-one, the ketone group is converted to an epoxide and then to a fluoro-hydroxymethyl intermediate.

- Activation of the hydroxyl group as a para-toluenesulfonate ester allows substitution with potassium phthalimide to introduce protected amine functionality.

Step 2: Reductive Amination

- The cyanohydrin intermediate is reacted with pyridin-2-yl-methylamine hydrochloride in a methanolic medium.

- The reaction medium is rendered basic by adding tertiary amines such as 1,4-diazabicyclo[2.2.2]octane (DABCO).

- Sodium cyanoborohydride (NaBH3CN) is used as the reducing agent to selectively reduce the imine intermediate formed in situ.

- The reaction proceeds at room temperature, offering mild conditions.

- Metal salts like iron sulfate (FeSO4·7H2O) can be added to suppress side reactions involving cyanide ions.

Step 3: Workup and Purification

- After reaction completion, the mixture is diluted with dichloromethane and water, separated, and washed.

- Purification is typically done by extraction and chromatography.

This method is described in US patent US7208603B2 and is notable for its efficiency and mild reaction conditions, making it suitable for preparing pyridinylmethylamine derivatives with high selectivity.

Synthesis via Nucleophilic Aromatic Substitution and Reduction

A related approach involves nucleophilic aromatic substitution (SNAr) on nitro-substituted pyridines followed by reduction:

Step 1: SNAr Reaction

- 2-methyl-3-hydroxypyridine is reacted with 2-chloro-5-nitropyridine in the presence of sodium hydride in DMF.

- This reaction forms the corresponding nitro-substituted bispyridine ether.

Step 2: Reduction of Nitro Group

- The nitro group is reduced to an amine using tin(II) chloride (SnCl2) in ethanol and hydrochloric acid.

- Reaction time is about 50 minutes to 1 hour.

- The product is filtered, washed, and dried to yield the amine derivative with yields around 89%.

Step 3: Further Functionalization

- The amine compound can be converted to sulfonyl chlorides or other derivatives by reaction with sulfonyl chlorides in DMF at elevated temperatures.

This method is reported in chemical synthesis databases and is useful for introducing the pyridinyloxy linkage and amine functionality in a controlled manner.

Summary Table of Preparation Methods

| Method | Key Steps | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Epoxide Ring-Opening & Substitution | Epoxidation → amine nucleophilic attack → hydrogenation | THF, 60 °C, 30 h; Pd/C hydrogenation | 77-89 | Multi-step; requires careful purification |

| Reductive Amination | Cyanohydrin + pyridinylmethylamine → NaBH3CN reduction | Methanol, room temp; DABCO base | High | Mild conditions; selective reduction; metal salt additives improve selectivity |

| SNAr and Nitro Reduction | SNAr of nitro-pyridine + hydroxypyridine → SnCl2 reduction | DMF, NaH base; ethanol/HCl reduction | ~89 | Efficient for bispyridine ethers; rapid reduction step |

Research Findings and Notes

- The epoxide ring-opening method allows for introduction of various amines, enabling structural diversity in derivatives of 3-pyridinemethanamine, 2-(3-pyridinyloxy)-.

- Reductive amination using sodium cyanoborohydride offers a mild and selective approach, minimizing side reactions and facilitating scale-up.

- The SNAr approach is robust for introducing pyridinyloxy linkages but requires careful control of reduction steps to avoid over-reduction.

- Catalytic hydrogenation steps are critical for converting nitro groups to amines, often using palladium on charcoal under hydrogen atmosphere.

- Purification by silica gel chromatography with solvent mixtures such as petroleum ether/diethyl ether or dichloromethane/methanol is common to obtain high-purity products.

- Reaction yields are generally high (around 77-89%), indicating well-optimized protocols.

- Use of bases like sodium hydride or DABCO is essential for deprotonation and promoting nucleophilic substitution.

- Metal salt additives (e.g., FeSO4) can suppress side reactions in reductive amination processes involving cyanide intermediates.

This detailed compilation of preparation methods for 3-Pyridinemethanamine, 2-(3-pyridinyloxy)- integrates diverse, authoritative sources and presents a clear overview of synthetic strategies, reaction conditions, and yields, suitable for research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。